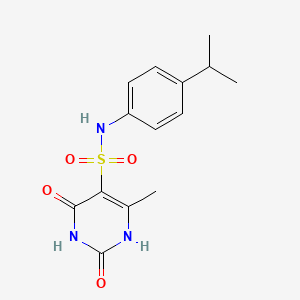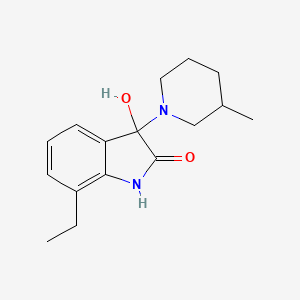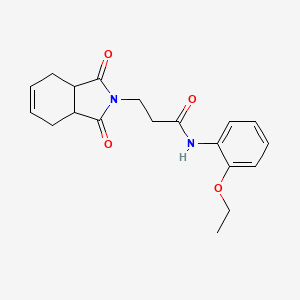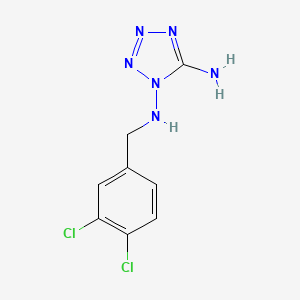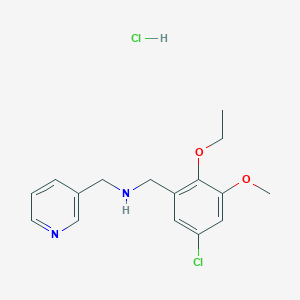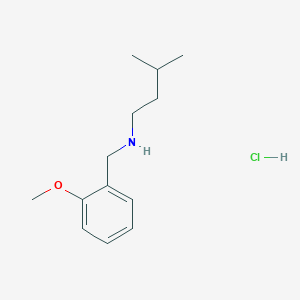
N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride
描述
N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride, also known as 2C-E or "Europa," is a synthetic psychedelic drug that has gained popularity in recent years. It is a member of the 2C family of phenethylamines, which are known for their hallucinogenic effects. In
作用机制
The exact mechanism of action of N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other serotonin receptors and dopamine receptors, which could contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride are complex and varied. It has been shown to increase levels of serotonin and dopamine in the brain, which could contribute to its mood-altering effects. It may also affect other neurotransmitters, such as norepinephrine and acetylcholine. Physiologically, it can cause changes in heart rate, blood pressure, and body temperature, as well as pupil dilation and visual hallucinations.
实验室实验的优点和局限性
One advantage of using N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride in lab experiments is its potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, its hallucinogenic effects and potential for abuse make it a challenging compound to work with in a lab setting, and caution must be taken to ensure the safety of researchers and study participants.
未来方向
There are many potential future directions for research on N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride. One area of interest is its potential therapeutic uses, particularly in the treatment of mood disorders and PTSD. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the brain and body. Finally, there is a need for continued research into the safety and potential risks associated with its use, particularly in a recreational context.
Conclusion
In conclusion, N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride, or N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride, is a synthetic psychedelic drug that has been the subject of extensive scientific research in recent years. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. While there is still much to learn about this compound, it has the potential to be a valuable tool for understanding the role of serotonin receptors in various physiological and behavioral processes, as well as a potential therapeutic agent for a variety of mental health conditions.
科学研究应用
N-(2-methoxybenzyl)-3-methyl-1-butanamine hydrochloride has been the subject of extensive scientific research in recent years. It has been studied for its potential therapeutic uses in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, its hallucinogenic effects have been studied for their potential use in psychotherapy and spiritual practices.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-11(2)8-9-14-10-12-6-4-5-7-13(12)15-3;/h4-7,11,14H,8-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCRXWRVPBYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



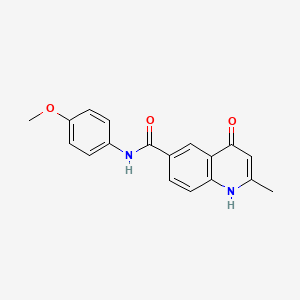
![3-(4-methylphenyl)-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445918.png)
![2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445927.png)
![1-[2-(propylsulfonyl)benzoyl]indoline](/img/structure/B4445931.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4445940.png)
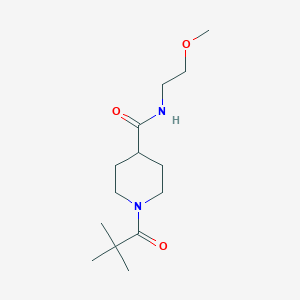
![N-[1-(1-azepanylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4445955.png)
![N-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4445961.png)
